7-hydroxy-3-phenyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-3-phenyl-2H-chromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is found in many plants, particularly in the Apiaceae family. This compound is known for its fluorescent properties and has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that coumarin derivatives can bind to electrophilic groups and form a ring of pyridine derivative . This binding could potentially alter the function of the target proteins and lead to the observed biological effects.
Biochemical Analysis
Biochemical Properties
Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Coumarins are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as zeolites .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-4-carboxylic acid.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Hydroxy-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques.
Biology: Its antioxidant properties make it useful in studying oxidative stress and related cellular processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Exhibits similar biological activities but with different potency.
7-Hydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one: Has enhanced antioxidant properties due to the additional hydroxyl group.
Uniqueness: 7-Hydroxy-3-phenyl-2H-chromen-2-one stands out due to its balanced profile of biological activities and its widespread availability in nature. Its fluorescent properties also make it a valuable tool in various analytical applications .
Properties
IUPAC Name |
7-hydroxy-3-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419831 | |
Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-96-8 | |
Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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